molecular formula C10H9BrN2OS B13973447 2-Bromo-5-(thiazol-2-ylmethoxy)aniline

2-Bromo-5-(thiazol-2-ylmethoxy)aniline

Cat. No.: B13973447
M. Wt: 285.16 g/mol
InChI Key: MIWYZMBZPZJZAT-UHFFFAOYSA-N
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Description

2-Bromo-5-(thiazol-2-ylmethoxy)aniline is a chemical compound that features a bromine atom, a thiazole ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(thiazol-2-ylmethoxy)aniline typically involves the reaction of 2-bromoaniline with thiazol-2-ylmethanol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(thiazol-2-ylmethoxy)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like hydrogen gas and palladium on carbon.

Major Products Formed

    Substitution: Various substituted anilines and thiazoles.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

Scientific Research Applications

2-Bromo-5-(thiazol-2-ylmethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(thiazol-2-ylmethoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    2-Bromoaniline: Lacks the thiazole ring, making it less versatile in biological applications.

    5-(Thiazol-2-ylmethoxy)aniline: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.

Uniqueness

2-Bromo-5-(thiazol-2-ylmethoxy)aniline is unique due to the presence of both a bromine atom and a thiazole ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C10H9BrN2OS

Molecular Weight

285.16 g/mol

IUPAC Name

2-bromo-5-(1,3-thiazol-2-ylmethoxy)aniline

InChI

InChI=1S/C10H9BrN2OS/c11-8-2-1-7(5-9(8)12)14-6-10-13-3-4-15-10/h1-5H,6,12H2

InChI Key

MIWYZMBZPZJZAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC2=NC=CS2)N)Br

Origin of Product

United States

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